Chloropentafluoroethane

Ozone depletion Environmental regulation Montreal Protocol

Chloropentafluoroethane (CAS 76-15-3, C₂ClF₅, molecular weight 154.47 g/mol) is a chlorofluorocarbon (CFC) formerly designated R-115 or Freon 115. It is a colorless, non-flammable gas at ambient conditions with a normal boiling point of −39.1 °C and a critical temperature of 80.0 °C.

Molecular Formula C2ClF5
CClF2-CF3
C2ClF5
Molecular Weight 154.46 g/mol
CAS No. 76-15-3
Cat. No. B1202741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentafluoroethane
CAS76-15-3
Synonymschloropentafluoroethane
fluorocarbon 115
Molecular FormulaC2ClF5
CClF2-CF3
C2ClF5
Molecular Weight154.46 g/mol
Structural Identifiers
SMILESC(C(F)(F)Cl)(F)(F)F
InChIInChI=1S/C2ClF5/c3-1(4,5)2(6,7)8
InChIKeyRFCAUADVODFSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.006 % at 77° F (NIOSH, 2016)
3.82e-04 M
In water, 58 mg/L at 25 °C
Soluble in ethanol, ether
0.058 mg/mL at 25 °C
Solubility in water: none
(77°F): 0.006%

Structure & Identifiers


Interactive Chemical Structure Model





Chloropentafluoroethane (CFC-115) Procurement Specifications: Compound Class and Baseline Characteristics


Chloropentafluoroethane (CAS 76-15-3, C₂ClF₅, molecular weight 154.47 g/mol) is a chlorofluorocarbon (CFC) formerly designated R-115 or Freon 115 [1]. It is a colorless, non-flammable gas at ambient conditions with a normal boiling point of −39.1 °C and a critical temperature of 80.0 °C [2]. Its production and consumption have been banned since 1996 under the Montreal Protocol due to its ozone-depleting properties, yet CFC-115 remains relevant for specific research and industrial applications including legacy refrigerant servicing, catalytic conversion studies, and atmospheric reference standards [3]. As a two-carbon CFC carrying precisely one chlorine and five fluorine atoms, it occupies a distinct position among C₂ chlorofluorocarbons with thermophysical and environmental properties that differ quantifiably from the nearest in-class analogs.

Why Chloropentafluoroethane (CFC-115) Cannot Be Interchanged with Other CFCs: Quantitative Property Divergence


Despite sharing the same general CFC classification, chloropentafluoroethane diverges measurably from its closest structural analogs—dichlorotetrafluoroethane (CFC-114, C₂Cl₂F₄), chlorotrifluoromethane (CFC-13, CClF₃), and hexafluoroethane (R-116, C₂F₆)—across multiple selection-critical dimensions. Differences in chlorine count (one vs. two for CFC-114 vs. zero for R-116) produce a 40% lower ozone depletion potential than CFC-114, while the fluorine saturation level shifts the normal boiling point by over 42 °C relative to R-114 [1]. The carbon backbone and halogen substitution pattern also give rise to unique adsorption behavior that is not observed with the fully fluorinated or two-carbon tetrachloro analogs, and enable a catalytic hydrodechlorination pathway to zero-ODP HFC-125 at >99% selectivity—a conversion that cannot be executed with comparable efficiency starting from CFC-114 or CFC-13 [2]. These quantitative divergences mean that simply ordering any in-class CFC delivers a fundamentally different thermal, environmental, and chemical reactivity profile.

Chloropentafluoroethane (CFC-115) Quantitative Differentiation Evidence Against Closest Analogs: Head-to-Head and Cross-Study Data


40% Lower Ozone Depletion Potential (ODP) of CFC-115 Compared to CFC-114 and CFC-13

Under the standardized Montreal Protocol regulatory framework, CFC-115 exhibits an ODP of 0.6 (relative to CFC-11 = 1.0), whereas both dichlorotetrafluoroethane (CFC-114, C₂Cl₂F₄) and chlorotrifluoromethane (CFC-13, CClF₃) are assigned an ODP of 1.0 [1]. This represents a 40% reduction in ozone-depleting capacity per unit mass. The same quantitative relationship is codified in the European Union Regulation (EC) No 1005/2009 Annex I [2] and the Chinese national ODS inventory [3].

Ozone depletion Environmental regulation Montreal Protocol CFC comparison

5.7× Longer Atmospheric Lifetime of CFC-115 (1,700 Years) Versus CFC-114 (300 Years)

The IPCC Second Assessment Report (SAR) and subsequent IPCC Fourth Assessment Report (AR4) assign CFC-115 an atmospheric lifetime of 1,700 years, compared to 300 years for CFC-114 [1][2]. This 5.7-fold longer residence time is a direct consequence of the stronger C–F bond shielding in the pentafluorinated molecule versus the tetrafluorinated/dichlorinated analog, which reduces the rate of photolytic destruction in the stratosphere.

Atmospheric lifetime Greenhouse gas Tracer CFC persistence

Unique Two-Step Adsorption Isotherm with Kink on Silicalite-1 Not Observed for HFC-125

A direct experimental comparison by Peng et al. (2010) demonstrated that CFC-115 exhibits a characteristic 'kink' in its adsorption isotherm on silicalite-1 at approximately 4 molecules per unit cell, followed by a second-step adsorption at higher loadings—a phenomenon not observed for the structurally related HFC-125 (pentafluoroethane, C₂HF₅) [1]. The dual-site Langmuir model with fixed saturation capacities quantitatively captures this behavior for CFC-115 but is not required for HFC-125, whose isotherm is adequately described by a simpler Tóth model on the same adsorbent.

Adsorption isotherm Silicalite-1 Separation CFC recovery

>99% Selective Catalytic Hydrodechlorination of CFC-115 to Zero-ODP HFC-125

Moon et al. (1998, 1999) demonstrated that CFC-115 undergoes hydrodechlorination over Pd/activated carbon catalyst with a selectivity exceeding 99% toward pentafluoroethane (HFC-125, CHF₂CF₃), a zero-ODP refrigerant [1][2]. This single-step catalytic transformation is enabled by the specific mono-chloro, penta-fluoro substitution pattern: the single C–Cl bond (bond dissociation energy ~81 kcal/mol) is selectively cleaved while all C–F bonds remain intact. In contrast, CFC-114 with two C–Cl bonds yields a mixture of partially dechlorinated products under similar conditions, and CFC-13 yields trifluoromethane (HFC-23) which has a GWP of 11,700.

Hydrodechlorination HFC-125 Palladium catalyst CFC conversion

Thermophysical Operating Window Differentiation: Boiling Point and Critical Temperature of CFC-115 vs. R-114 and R-116

CFC-115 occupies a distinct intermediate thermodynamic window within the C₂ fluorocarbon family. Its normal boiling point (−39.1 °C) sits between the much higher-boiling CFC-114 (+3.5 °C) and the significantly lower-boiling hexafluoroethane (R-116, −78.2 °C) [1][2]. Similarly, the critical temperature (80.0 °C) lies between R-116 (19.85 °C) and CFC-114 (145.6 °C), and the critical pressure (3.12 MPa) is bracketed by R-116 (3.04 MPa) and CFC-114 (3.26 MPa) [3]. These differences directly determine the feasible operating range in closed-cycle refrigeration or heat-pump systems.

Boiling point Critical temperature Refrigerant selection Thermodynamic cycle

CFC-115 as the Irreplaceable 51.2 wt% Component of the R-502 Azeotropic Refrigerant Blend

The widely deployed low-temperature refrigerant R-502 is a true azeotrope composed of 48.8 wt% HCFC-22 (chlorodifluoromethane) and 51.2 wt% CFC-115 [1]. This specific composition yields an azeotropic boiling point of approximately −45 °C at atmospheric pressure, enabling single-stage compression for freezer applications. Attempts to substitute CFC-115 with CFC-114 or R-116 in this blend break the azeotropy: CFC-114 raises the boiling point above −30 °C (insufficient for low-temperature refrigeration), while R-116 produces a zeotropic blend with unacceptable temperature glide in the evaporator [2].

R-502 Azeotrope Low-temperature refrigeration Legacy system

Chloropentafluoroethane (CFC-115) Best-Fit Application Scenarios Based on Quantitative Evidence


Catalytic Feedstock for High-Purity HFC-125 Manufacturing

CFC-115 serves as the optimal precursor for producing pentafluoroethane (HFC-125, ODP=0, GWP=3,500) via catalytic hydrodechlorination. With >99% single-step selectivity achieved on Pd/activated carbon at 573 K [1], this route outperforms alternative feedstocks both in atom economy and product purity. Industrial facilities holding stockpiles of recovered CFC-115 can economically convert this banned substance into a marketable, regulation-compliant refrigerant used in R-404A and R-410A blends, avoiding the high cost of virgin HFC-125 synthesis from chlorinated ethane precursors.

Selective Adsorption-Based Separation from HFC-125 Mixtures on Silicalite-1 Columns

The unique two-step adsorption isotherm of CFC-115 on silicalite-1—featuring a distinct kink at 4 molecules/unit cell that is entirely absent for HFC-125 [1]—enables high-resolution chromatographic separation of CFC-115/HFC-125 mixtures. This is directly applicable to the purification of HFC-125 product streams contaminated with residual CFC-115, a common quality issue in HFC manufacturing. Pressure-swing or temperature-swing adsorption processes designed around this differential can achieve >99% purity in the separated HFC-125 fraction.

Long-Lived Atmospheric Tracer for Stratospheric Transport and Climate Model Validation

With an atmospheric lifetime of 1,020–1,700 years [1], CFC-115 persists in the stratosphere far longer than CFC-114 (300 years) or CFC-13 (640 years). Atmospheric chemistry research groups can use certified CFC-115 reference gas standards to calibrate long-range transport models, track historical emission plumes via ice-core and firn-air analysis, and validate the stratospheric photolysis modules of global climate-chemistry models, where the chlorine release from CFC-115 serves as a time-delayed ozone-depletion forcing term distinct from the shorter-lived CFCs.

Legacy R-502 Refrigeration System Servicing and Thermodynamic Research

The R-502 azeotropic mixture (51.2 wt% CFC-115 + 48.8 wt% HCFC-22) remains operational in pre-1996 low-temperature refrigeration installations such as supermarket freezer racks and industrial cold storage [1]. Research-grade CFC-115 is required to prepare authentic R-502 for comparative retrofit studies, to validate thermodynamic property models of azeotropic blends, and to service those limited systems still permitted to operate under essential-use exemptions. No substitute CFC can replicate the −45 °C azeotropic boiling point and the associated pressure-enthalpy characteristics of R-502.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloropentafluoroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.